3-methylpyrazolo[1,5-a]pyrimidin-6-ol
Description
Properties
CAS No. |
1614247-66-3 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of solvents such as acetonitrile and bases like n-butyllithium at low temperatures (e.g., -78°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-methylpyrazolo[1,5-a]pyrimidin-6-ol are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring cost-effectiveness, would apply.
Chemical Reactions Analysis
Types of Reactions
3-methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against various cancer types by targeting key signaling pathways such as PI3K and mTOR .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit protein kinases, which are critical in many cellular processes. For example, inhibitors based on this scaffold have demonstrated selective activity against PI3Kδ isoforms, making them promising candidates for treating inflammatory diseases and cancers .
Material Science
Fluorescent Probes
Due to their unique photophysical properties, derivatives of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol are being developed as fluorescent probes. These compounds exhibit significant fluorescence, which can be utilized in biological imaging and sensing applications. Their ability to act as biomarkers for lipid droplets in cancer cells has been particularly noted, allowing for differentiation between normal and cancerous tissues .
Organic Light-Emitting Devices (OLEDs)
The structural characteristics of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol make it suitable for applications in OLED technology. The compound's ability to emit light when excited makes it a candidate for use in next-generation display technologies.
Biological Research
Protein-Ligand Interactions
The interaction of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol with various biological macromolecules is a significant area of study. Research has focused on how these compounds can modulate enzymatic pathways relevant to glucose metabolism and microbial resistance. This property is particularly valuable in the development of new antimicrobial agents.
Case Studies
Several case studies illustrate the effectiveness of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives:
- Study on Anticancer Activity: A study published in Medicinal Chemistry demonstrated that a specific derivative exhibited IC50 values in the low nanomolar range against breast cancer cell lines, indicating strong anticancer potential .
- Fluorescent Applications: Research highlighted the use of modified pyrazolo[1,5-a]pyrimidines as fluorescent markers in live-cell imaging, showing their capability to differentiate between cellular environments effectively .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of PI3K and mTOR pathways |
| Enzyme inhibitors | Selective inhibition against PI3Kδ isoforms | |
| Material Science | Fluorescent probes | Effective biomarkers for cancer cell imaging |
| OLED technology | High fluorescence efficiency | |
| Biological Research | Protein-ligand interaction studies | Modulation of glucose metabolism pathways |
Mechanism of Action
The mechanism of action of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: C3 Modifications: The methyl group in 3-methylpyrazolo[1,5-a]pyrimidin-6-ol provides steric bulk without significantly altering electronic properties, contrasting with the electron-withdrawing cyano group in 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate, which enhances fluorescence . C6 Hydroxyl vs. Carboxylate/Ester: The hydroxyl group improves solubility but may reduce membrane permeability compared to lipophilic esters (e.g., ethyl carboxylate derivatives) . C7 Amino Group: In compound 7c (), the C7 amino group increases antitumor potency (IC50 = 2.70 µM) by enabling hydrogen bonding with target proteins.
Biological Activity: Kinase Inhibition: Thienyl and pyrimidinyl substituents at C3 and C6 () result in nanomolar DDR1 inhibition (IC50 = 6.8 nM), surpassing the theoretical activity of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol .
Synthetic Accessibility :
- 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is synthesized via one-pot cyclization, similar to fluorescent imidazo[1,5-a]pyridine probes (), but requires careful control of reaction conditions to avoid bromination or over-functionalization .
Physicochemical and Pharmacokinetic Properties
| Property | 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol | 6-(4-Pyrimidinyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine | Ethyl 7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate |
|---|---|---|---|
| Molecular Weight | ~214 (estimated) | 279.32 | 231.21 |
| LogP | 1.2 (predicted) | 2.8 | 0.5 |
| Hydrogen Bond Donors | 1 (C6-OH) | 0 | 2 (C7-NH2, C3-CN) |
| Oral Bioavailability | Not tested | 67.4% | Moderate (Lipinski-compliant) |
| Fluorescence | None observed | None reported | λem = 393–414 nm |
Key Insights:
- The hydroxyl group in 3-methylpyrazolo[1,5-a]pyrimidin-6-ol reduces LogP (1.2 vs.
- Fluorescence is absent in the target compound but prominent in C3-cyano/C7-amino derivatives due to extended conjugation .
Q & A
Q. What are the common synthetic routes for 3-methylpyrazolo[1,5-a]pyrimidin-6-ol, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of 3-amino-4-aroylpyrazoles with substituted 1,3-dicarbonyl compounds under controlled conditions. Key parameters include temperature (80–120°C), pH (neutral to mildly acidic), and solvent choice (e.g., ethanol or DMF). For example, reaction yields improve when using microwave-assisted synthesis to reduce side products. Post-synthesis purification via column chromatography or recrystallization is critical for >95% purity. Characterization by -/-NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. Which analytical techniques are most reliable for characterizing 3-methylpyrazolo[1,5-a]pyrimidin-6-ol and its intermediates?
- NMR Spectroscopy : -NMR identifies substituent positions (e.g., methyl at C3, hydroxyl at C6) via coupling patterns and chemical shifts (δ 2.4 ppm for CH, δ 10.2 ppm for OH).
- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 177.16 for CHNO) and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% required for pharmacological studies).
- X-ray Diffraction : Single-crystal XRD resolves conformational ambiguities in derivatives .
Q. What biological activities are associated with 3-methylpyrazolo[1,5-a]pyrimidin-6-ol, and what mechanisms underlie these effects?
This scaffold exhibits antitumor activity via kinase inhibition (e.g., DDR1 IC = 6.8–7.0 nM) and antiproliferative effects in liver carcinoma (HEPG2-1 IC = 2.70–4.90 µM). Mechanisms include competitive ATP-binding pocket occupation and downstream suppression of cancer cell invasion/metastasis. Structural analogs with electron-withdrawing groups (e.g., Br at C3) enhance activity by improving target affinity .
Advanced Research Questions
Q. How can the pharmacological profile of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives be optimized for selective kinase inhibition?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents like trifluoromethylbenzamide at C6 to enhance DDR1 selectivity (S score = 0.008 vs. 455 off-target kinases).
- Bioisosteric Replacement : Replace hydroxyl groups with bioisosteres (e.g., carboxamide) to improve metabolic stability without compromising binding.
- Pharmacokinetic Optimization : Ethyl ester prodrugs increase oral bioavailability (67.4% in murine models) by enhancing solubility .
Q. How should researchers address contradictions in reported biological activity data for this compound class?
Discrepancies in IC values often arise from:
Q. What multi-step synthetic strategies enable functionalization at positions 2 and 6 of the pyrazolo[1,5-a]pyrimidine core?
Sequential site-selective cross-coupling reactions are effective. For example:
- Step 1 : Suzuki-Miyaura coupling at C2 using aryl boronic acids (Pd(PPh), KCO, 80°C).
- Step 2 : Sonogashira coupling at C6 with terminal alkynes (CuI, PdCl, 60°C). Yields exceed 70% when intermediates are purified via flash chromatography .
Q. How can computational methods aid in reaction optimization for novel derivatives?
- DFT Calculations : Predict regioselectivity in cyclization reactions by analyzing transition-state energies (e.g., B3LYP/6-31G* level).
- Molecular Docking : Screen virtual libraries against DDR1 (PDB: 4UB) to prioritize synthesis targets.
- MD Simulations : Assess binding stability of derivatives over 100 ns trajectories to guide SAR .
Q. What alternative characterization approaches are needed for highly substituted or labile derivatives?
- Cryogenic NMR : Resolve dynamic structural fluctuations in aqueous solutions (e.g., tautomerism in hydroxylated derivatives).
- Tandem MS/MS : Fragment ions (e.g., m/z 214 → 196 for dehydration) confirm substitution patterns in brominated analogs.
- Synchrotron XRD : High-resolution data (0.8 Å) resolves steric clashes in bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
